Home > Products > Screening Compounds P64095 > Erythromycin glutamate
Erythromycin glutamate - 16667-03-1

Erythromycin glutamate

Catalog Number: EVT-267663
CAS Number: 16667-03-1
Molecular Formula: C42H76N2O17
Molecular Weight: 881.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin glutamate is a macrolide bacteriostatic antibiotic often used in Serbia, especially in the treatment of respiratory infections. This antibiotic is metabolized through the liver and inhibits cytochrome enzyme P450A (CYP) 3A41. .
Overview

Erythromycin glutamate is a macrolide antibiotic derived from the bacterium Streptomyces erythreus. It is primarily used for its antibacterial properties, particularly against Gram-positive bacteria. Erythromycin functions by inhibiting protein synthesis in bacteria, making it an essential compound in treating various bacterial infections.

Source

Erythromycin was first discovered in the 1950s from the fermentation products of Streptomyces erythreus. The glutamate form of erythromycin is a derivative that enhances its solubility and bioavailability, making it more effective in clinical applications .

Classification

Erythromycin glutamate belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are known for their broad-spectrum antibacterial activity. Erythromycin specifically targets bacterial ribosomes, inhibiting protein synthesis by binding to the 50S subunit of the ribosome.

Synthesis Analysis

Methods

The synthesis of erythromycin glutamate typically involves fermentation processes using Streptomyces erythreus as the source organism. The antibiotic is extracted from the fermentation broth and subsequently modified to form its glutamate salt.

Technical Details

  1. Fermentation: The production begins with the cultivation of Streptomyces erythreus in a nutrient-rich medium.
  2. Extraction: After fermentation, erythromycin is extracted using organic solvents.
  3. Salt Formation: Erythromycin is then reacted with glutamic acid to form erythromycin glutamate, improving its solubility and stability.
Molecular Structure Analysis

Structure

Erythromycin glutamate has a complex molecular structure characterized by a large lactone ring with multiple hydroxyl groups and a sugar moiety. The structural formula can be represented as follows:

C37H67N1O13C_{37}H_{67}N_{1}O_{13}

This formula indicates that erythromycin glutamate consists of 37 carbon atoms, 67 hydrogen atoms, one nitrogen atom, and 13 oxygen atoms.

Data

The molecular weight of erythromycin glutamate is approximately 733.93 g/mol. Its structural features include:

  • A macrolide ring
  • A desosamine sugar
  • A cladinose sugar
  • Multiple hydroxyl functional groups contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Erythromycin glutamate undergoes various chemical reactions, primarily involving its interaction with bacterial ribosomes. Key reactions include:

  1. Binding Reaction: Erythromycin binds to the 50S ribosomal subunit, blocking the exit tunnel for nascent polypeptides.
  2. Inhibition Mechanism: This binding inhibits transpeptidation and prevents peptide bond formation during protein synthesis.

Technical Details

The binding affinity of erythromycin to the ribosome is influenced by several factors including:

  • Concentration of erythromycin
  • Presence of other nucleotides or antibiotics
  • Structural conformations of the ribosomal RNA.
Mechanism of Action

Erythromycin glutamate exerts its antibacterial effects primarily through inhibition of protein synthesis in susceptible bacteria.

Process

  1. Ribosome Binding: Erythromycin binds to the 23S rRNA component of the 50S ribosomal subunit.
  2. Translation Inhibition: This binding blocks the peptidyl transferase activity, preventing peptide elongation during translation.
  3. Bacteriostatic Effect: As a result, bacterial growth is halted, allowing the immune system to eliminate the infection.

Data

Studies have shown that erythromycin can effectively inhibit protein synthesis at concentrations as low as 0.1 µg/mL in sensitive strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erythromycin glutamate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water due to the presence of glutamic acid, which enhances its bioavailability.

Chemical Properties

  • Stability: Erythromycin glutamate is stable under acidic conditions but may degrade in alkaline environments.
  • pH Sensitivity: The compound exhibits optimal stability at a pH range of 5 to 7.

Relevant data indicates that erythromycin's activity can be affected by pH levels and temperature during storage and formulation .

Applications

Erythromycin glutamate has several scientific and clinical applications:

  • Antibacterial Treatment: It is widely used to treat respiratory tract infections, skin infections, and sexually transmitted diseases caused by susceptible bacteria.
  • Research Applications: In microbiology research, erythromycin serves as a tool for studying protein synthesis mechanisms and antibiotic resistance.
  • Pharmaceutical Development: Erythromycin derivatives are explored for developing new antibiotics with improved efficacy and reduced resistance profiles.
Introduction to Erythromycin Glutamate: Pharmacological and Biochemical Context

Historical Development of Erythromycin Derivatives

The evolution of erythromycin derivatives emerged from the need to address significant limitations of the parent compound:

  • 1952: Isolation of natural erythromycin from Saccharopolyspora erythraea, introducing a macrolide scaffold with activity against Gram-positive bacteria and atypical pathogens [1] [9].
  • 1960s-1970s: Development of first-generation acid-stable prodrugs (erythromycin estolate, ethylsuccinate, stearate) to prevent gastric acid degradation. These esters demonstrated improved oral bioavailability but introduced new hepatotoxicity concerns (estolate) [1] [3].
  • 1980s-1990s: Semi-synthetic creation of second-generation macrolides (azithromycin, clarithromycin) featuring expanded spectra, improved pharmacokinetics, and reduced gastrointestinal effects [3].
  • Post-2000: Exploration of salt forms and conjugates targeting solubility limitations. Erythromycin glutamate (CAS 16667-03-1) emerged as a water-soluble salt alternative, enabling intravenous formulations without organic solvents [10].

Table 1: Historical Development Timeline of Erythromycin Derivatives

EraDerivative ClassKey ExamplesPrimary Innovation
1950sNatural compoundErythromycin baseOriginal macrolide antibiotic
1960s-1970sAcid-stable estersEstolate, EthylsuccinateOral bioavailability improvement
1980s-1990sSemi-synthetic macrolidesAzithromycin, ClarithromycinEnhanced spectrum & pharmacokinetics
2000s-PresentSalt conjugatesErythromycin glutamateAqueous solubility enhancement

Structural and Functional Properties of Erythromycin-Glutamate Conjugates

Erythromycin glutamate retains the core 14-membered lactone ring of erythromycin A but replaces conventional counterions (e.g., stearate, ethylsuccinate) with L-glutamic acid. This structural modification confers distinct biochemical properties:

  • Molecular Configuration: The conjugate maintains erythromycin's critical binding motifs – the desosamine sugar at C5 and cladinose sugar at C3 – essential for ribosomal target engagement. Glutamate forms an ionic bond with the desosamine dimethylamino group, preserving the macrolide's active conformation [1] [10].
  • Solubility Profile: Glutamate conjugation increases water solubility >10-fold compared to erythromycin base (logP = 1.14), enabling aqueous formulations >5 mg/mL without co-solvents. This property is critical for parenteral administration [10].
  • Stability Enhancement: Protonation of glutamate's α-carboxyl group stabilizes the acid-labile ketone at C9, reducing acid-catalyzed dehydration to inactive anhydroerythromycin [3].
  • Biological Activity: Despite structural modification, minimum inhibitory concentrations (MICs) against Streptococcus pyogenes (0.004–256 μg/mL) and Staphylococcus aureus (0.023–1024 μg/mL) remain comparable to erythromycin base, confirming preserved ribosomal binding [1] [4].

Table 2: Comparative Physicochemical Properties of Erythromycin Base vs. Glutamate Conjugate

PropertyErythromycin BaseErythromycin Glutamate
Molecular FormulaC~37~H~67~NO~13~C~37~H~67~NO~13~·C~5~H~9~NO~4~
Molecular Weight733.94 g/mol881.06 g/mol
logP (Partition Coeff)1.14<0 (estimated)
Aqueous Solubility~2 mg/mL>5 mg/mL
Crystal FormHydrated crystalsAmorphous solid
Melting Point135-140°C (resolidifies)148-150°C
Key Functional GroupsDesosamine, CladinoseGlutamate carboxylate moiety

Rationale for Glutamate Integration in Macrolide Antibiotics

The strategic incorporation of L-glutamate into erythromycin addresses three fundamental pharmacological challenges:

  • Solubility-Bioavailability Optimization: Native erythromycin's hydrophobicity (logP 1.14) limits parenteral formulation options. Glutamate conjugation introduces ionizable carboxyl groups (-COOH, pKa ~2.2 and ~4.3) that enhance water solubility through salt formation, enabling intravenous delivery without precipitation risks. This bypasses first-pass metabolism and erratic oral absorption [10].
  • Metabolic Stability: Erythromycin undergoes CYP3A4-mediated demethylation and pH-dependent inactivation. The glutamate moiety sterically shields vulnerable sites (C6, C12 hydroxyls), reducing hepatic metabolism while maintaining susceptibility to bacterial esterases, which liberate active erythromycin at infection sites [3] [10].
  • Neuroprotective Synergy: Emerging evidence suggests that macrolides like erythromycin protect neurons against glutamate excitotoxicity by inhibiting NMDA receptor-mediated calcium influx. The glutamate conjugate may potentiate this effect by serving as a competitive antagonist at neuronal glutamate receptors, though this requires direct validation [2] [6].
  • Microbiological Efficacy Retention: Despite conjugation, the glutamate derivative maintains bactericidal activity against key pathogens (Campylobacter jejuni, Mycoplasma pneumoniae) because bacterial esterases hydrolyze the conjugate, releasing active erythromycin within infected tissues [4].

The glutamate conjugate thus represents a rational drug design strategy that merges the established antimicrobial mechanism of erythromycin with the physicochemical advantages of an endogenous amino acid, creating a functionally optimized therapeutic agent.

Properties

CAS Number

16667-03-1

Product Name

Erythromycin glutamate

IUPAC Name

(2S)-2-aminopentanedioic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C42H76N2O17

Molecular Weight

881.06

InChI

InChI=1S/C37H67NO13.C5H9NO4/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;6-3(5(9)10)1-2-4(7)8/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t18-,19-,20+,21+,22-,23+,24+,25?,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;3-/m10/s1

InChI Key

KNOXLRZTEFJWPE-OFWBJVIESA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(CC(=O)O)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Erythromycin glutamate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.